molecular formula C18H22ClFN2O3 B5978985 2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5978985
M. Wt: 368.8 g/mol
InChI Key: GWVUFHPXIPHBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CFM-2, is a chemical compound that belongs to the class of spirocyclic compounds. It has been studied for its potential applications in scientific research due to its unique chemical structure and properties. In

Mechanism of Action

2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one exerts its pharmacological effects by binding to the glycine site of the NMDA receptor and inhibiting its function. This results in a decrease in calcium influx and subsequent downstream signaling events, which ultimately leads to the neuroprotective effects of 2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one.
Biochemical and Physiological Effects:
2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, memory formation, and neuroprotection against excitotoxicity and oxidative stress. It has also been shown to have anti-inflammatory effects and to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its neuroprotective effects. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, including the exploration of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to elucidate the mechanisms of action of 2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one and to optimize its pharmacological properties for use in clinical settings. Finally, the development of new analogs and derivatives of 2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one may lead to the discovery of even more potent and selective NMDA receptor inhibitors with improved therapeutic potential.

Synthesis Methods

2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-fluorobenzoyl chloride with 2-methoxyethylamine, followed by cyclization using sodium hydride. The resulting product is then treated with acetic anhydride to obtain 2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one in high yield and purity.

Scientific Research Applications

2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. 2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.

properties

IUPAC Name

2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN2O3/c1-25-10-9-21-7-2-5-18(17(21)24)6-8-22(12-18)16(23)13-3-4-14(19)15(20)11-13/h3-4,11H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVUFHPXIPHBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

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